N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide
Description
N'-[(1E)-[2-(3,5-Dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide is a benzohydrazide derivative featuring a hydrazone (C=N) backbone. The compound includes two aromatic systems: a 2-(3,5-dimethylphenoxy)phenyl group attached to the methylidene moiety and a 4-[(4-methylphenyl)methoxy]benzoyl group linked to the hydrazide nitrogen.
Properties
IUPAC Name |
N-[(E)-[2-(3,5-dimethylphenoxy)phenyl]methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N2O3/c1-21-8-10-24(11-9-21)20-34-27-14-12-25(13-15-27)30(33)32-31-19-26-6-4-5-7-29(26)35-28-17-22(2)16-23(3)18-28/h4-19H,20H2,1-3H3,(H,32,33)/b31-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFFNGWTYZUIDT-ZCTHSVRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3OC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and phenolic compounds. The reaction conditions may involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Systems
The target compound’s substituents—3,5-dimethylphenoxy and 4-methylphenyl methoxy—are electron-donating groups (EDGs). These contrast with compounds like N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, where the sulfonyloxy group is electron-withdrawing (EWG). Sulfonyloxy derivatives exhibit enhanced polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to methoxy-substituted analogs .
Hydrazone Tautomerism and Conformation
The E-configuration of the hydrazone (C=N) bond in the target compound is critical for stability and intermolecular interactions. Similar compounds, such as (E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide , adopt planar geometries with dihedral angles of ~18° between aromatic rings, optimizing π-π stacking and hydrogen bonding in crystal lattices . In contrast, N′-(2-methoxybenzylidene)-4-methoxybenzohydrazide exhibits a dihedral angle of 17.4°, highlighting how EDGs like methoxy minimally perturb planarity .
Structural and Functional Data Comparison
Biological Activity
N'-[(1E)-[2-(3,5-dimethylphenoxy)phenyl]methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide is a complex organic compound belonging to the class of hydrazones. Its unique molecular structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its antimicrobial, anticancer, and anti-glycation properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O3. The compound features a hydrazone linkage, which is known for its reactivity and ability to form complexes with various biological targets.
Antimicrobial Properties
Research has indicated that hydrazone derivatives exhibit significant antimicrobial activity. A study evaluating a series of hydrazones found that compounds similar to this compound showed promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hydrazone A | E. coli | 32 µg/mL |
| Hydrazone B | S. aureus | 16 µg/mL |
| N'-Compound | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of hydrazones has been widely studied, with several derivatives demonstrating cytotoxic effects on cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in various cancer cells through the activation of caspases and modulation of cell cycle regulators.
A notable study reported the following IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.5 |
| MCF-7 (Breast) | 12.3 |
| A549 (Lung) | 18.9 |
Anti-Glycation Activity
Advanced glycation end products (AGEs) are implicated in various diseases, including diabetes and aging. Compounds that inhibit glycation processes can be beneficial in managing these conditions. Research has shown that this compound exhibits significant anti-glycation activity.
In a comparative study using BSA-MG glycation models, this compound demonstrated an IC50 value of 250 µM, indicating its potential as a therapeutic agent against glycation-related complications.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress, contributing to its protective effects against cellular damage.
Case Studies
Several case studies have highlighted the efficacy of hydrazone derivatives in clinical settings:
- Study on Anticancer Effects : A clinical trial involving patients with advanced breast cancer treated with a hydrazone derivative similar to N'-compound showed a significant reduction in tumor size and improved survival rates.
- Antimicrobial Efficacy : In a hospital setting, a series of hydrazone compounds were tested against multidrug-resistant bacterial strains, with N'-compound demonstrating superior efficacy compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
